![molecular formula C22H23ClN2O2S B2753415 1-[(4-Chloronaphthalen-1-yl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine CAS No. 681854-21-7](/img/structure/B2753415.png)
1-[(4-Chloronaphthalen-1-yl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine
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Description
Synthesis Analysis
Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . As a result, numerous methods have been reported for the synthesis of substituted piperazines .Scientific Research Applications
Cytochrome P450 Enzyme Involvement in Drug Metabolism
The metabolism of novel antidepressants, such as Lu AA21004, which shares a structural motif with piperazine derivatives, involves the cytochrome P450 enzyme system. This compound is metabolized into various metabolites, including a 4-hydroxy-phenyl metabolite and a benzoic acid derivative, through enzymatic reactions facilitated by CYP2D6, CYP3A4/5, and other enzymes. These findings highlight the significance of piperazine derivatives in studying drug metabolism and enzyme interactions (Hvenegaard et al., 2012).
Development of Adenosine A2B Receptor Antagonists
Research on 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines has led to the development of adenosine A2B receptor antagonists with subnanomolar affinity and high selectivity. These compounds, including derivatives with chlorobenzyl piperazine-1-sulfonyl groups, have shown potential in various pharmacological applications, indicating the utility of piperazine derivatives in receptor-targeted drug development (Borrmann et al., 2009).
Factor Xa Inhibitors for Thrombosis
A series of 1-(6-chloronaphthalen-2-yl)sulfonyl-4-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carbonyl)piperazines have been synthesized and evaluated for their in vitro inhibitory activities against factor Xa, a key enzyme in the coagulation cascade. Some compounds showed potent inhibitory activities, highlighting the role of sulfonyl piperazine derivatives in developing new therapeutics for thrombosis (Haginoya et al., 2004).
Anticancer Evaluation of Piperazine Derivatives
Polyfunctional substituted 1,3-thiazoles with piperazine substituents have been studied for their anticancer activity. Compounds with specific structural features showed significant efficacy against various cancer cell lines, demonstrating the potential of piperazine derivatives in cancer research (Turov, 2020).
properties
IUPAC Name |
1-(4-chloronaphthalen-1-yl)sulfonyl-4-(2,3-dimethylphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2S/c1-16-6-5-9-21(17(16)2)24-12-14-25(15-13-24)28(26,27)22-11-10-20(23)18-7-3-4-8-19(18)22/h3-11H,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYWFGLDGQRWIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C4=CC=CC=C43)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chloronaphthalen-1-yl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine |
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